molecular formula C17H17N5O2S B4512805 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4512805
M. Wt: 355.4 g/mol
InChI Key: NIWRMCUJFCDODW-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) linked via an acetamide bridge to a 1,3,4-thiadiazole moiety substituted with an isopropyl group. Pyridazinones are recognized for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The thiadiazole ring enhances metabolic stability and bioavailability, while the isopropyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11(2)16-19-20-17(25-16)18-14(23)10-22-15(24)9-8-13(21-22)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWRMCUJFCDODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel derivative in the pyridazine and thiadiazole classes, which has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article consolidates findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of approximately 336.39 g/mol. The structure features a pyridazine ring, which is known for its pharmacological properties, and a thiadiazole moiety that enhances its biological activity.

PropertyValue
Molecular FormulaC19H20N4OC_{19}H_{20}N_4O
Molecular Weight336.39 g/mol
LogP3.9188
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area56.961 Ų

Cyclooxygenase Inhibition

The primary biological activity of this compound is its role as a COX-2 inhibitor . COX-2 is an enzyme implicated in inflammatory processes and pain signaling. Studies indicate that derivatives of pyridazine, including the compound , exhibit significant COX-2 inhibitory activity.

In vitro evaluations have demonstrated that the compound shows selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, one study reported IC50 values for several pyridazine derivatives, with some derivatives exhibiting lower IC50 values than celecoxib, a widely used COX-2 inhibitor:

Compound IDIC50 (nM)Reference
9a15.50
9b17.50
Celecoxib17.79

Antioxidant Activity

The compound also exhibits antioxidant properties , reducing levels of reactive oxygen species (ROS) and preventing DNA strand breaks caused by oxidative stress. This suggests potential applications in conditions where oxidative damage is a concern, such as cancer and neurodegenerative diseases.

Case Study: In Vitro Evaluation

In a controlled laboratory setting, the compound was subjected to various assays to evaluate its cytotoxicity and efficacy as an anti-inflammatory agent. The results indicated:

  • Cytotoxicity : At concentrations up to 100 µM, the compound did not exhibit significant cytotoxic effects on normal human dermal fibroblast cells.
  • Anti-inflammatory Activity : The compound significantly reduced inflammation markers in cell cultures treated with pro-inflammatory cytokines.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Modifications to the thiadiazole and pyridazine rings can enhance selectivity and potency against COX-2 while minimizing adverse effects:

  • Substituent Variations : Alterations in substituents on the phenyl ring can lead to variations in biological activity.
  • Linker Modifications : The presence of different linkers between the pyridazine and thiadiazole moieties can influence binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Pyridazinone Substituent Thiadiazole Substituent Key Functional Groups Biological Activity (Reported) Synthesis Method (Reference)
Target Compound 3-Phenyl 5-Isopropyl Acetamide bridge Not explicitly reported Likely via nucleophilic substitution
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-isobutyl-1,3,4-thiadiazol-2-yl]acetamide 3-(3,5-Dimethylpyrazole) 5-Isobutyl Acetamide bridge Not explicitly reported Multi-step coupling
2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide (14g) 5-(3-Methoxybenzyl) N/A (Phenylacetamide) Methoxybenzyl, methyl Formyl peptide receptor agonism Alkylation with halides
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8b) 3-Methyl, 4-(methylthio)benzyl 4-Iodophenyl Methylthio, iodo Not explicitly reported Azide coupling

Key Observations:

  • Substituent Impact: The target compound’s 3-phenyl and 5-isopropyl groups contrast with dimethylpyrazole () or methylthio-benzyl () substituents. Phenyl groups enhance aromatic interactions in binding pockets, while isopropyl may improve membrane permeability .
  • Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., alkylation with halides) or coupling reactions (e.g., azide-alkyne), indicating scalable methodologies for structural diversification .

Pharmacological and Physicochemical Properties

  • Bioactivity Trends: Pyridazinone-thiadiazole hybrids exhibit receptor agonism/antagonism (e.g., formyl peptide receptor activity in ) and antimicrobial effects . The absence of specific data for the target compound highlights a research gap.
  • Spectroscopic Validation: NMR and MS data (e.g., δ 2.28 ppm for methyl groups in ) confirm structural integrity, a critical step in compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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